Acid Black 26

Description

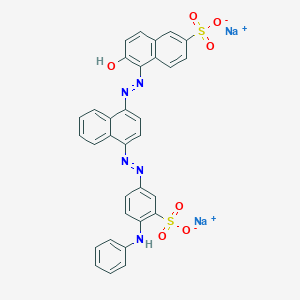

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C32H21N5Na2O7S2 |

|---|---|

Molecular Weight |

697.7 g/mol |

IUPAC Name |

disodium;5-[[4-[(4-anilino-3-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]-6-hydroxynaphthalene-2-sulfonate |

InChI |

InChI=1S/C32H23N5O7S2.2Na/c38-30-17-10-20-18-23(45(39,40)41)12-13-24(20)32(30)37-36-28-16-15-27(25-8-4-5-9-26(25)28)35-34-22-11-14-29(31(19-22)46(42,43)44)33-21-6-2-1-3-7-21;;/h1-19,33,38H,(H,39,40,41)(H,42,43,44);;/q;2*+1/p-2 |

InChI Key |

WXUZMLVSQROLEX-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(C=C(C=C2)N=NC3=CC=C(C4=CC=CC=C43)N=NC5=C(C=CC6=C5C=CC(=C6)S(=O)(=O)[O-])O)S(=O)(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of Acid Black 26 for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Acid Black 26 (C.I. 27070), a diazo dye widely utilized in various laboratory and industrial applications. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed information on its characteristics, safe handling, and potential laboratory applications.

Core Chemical and Physical Properties

This compound is a bluish-black powder that is readily soluble in water.[1] Its chemical structure, characterized by the presence of two azo groups (-N=N-), is fundamental to its coloring properties.[2][3] The sulfonic acid groups in its molecule are key to its classification as an acid dye, enabling it to form ionic bonds with positively charged sites on substrates.

Quantitative Data Summary

The following table summarizes the key quantitative physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₃₂H₂₁N₅Na₂O₇S₂ | [4][5] |

| Molecular Weight | 697.65 g/mol | |

| Appearance | Bluish-black powder | |

| Boiling Point | 280°C at 101325 Pa | |

| Density | 1.364 - 1.471 g/cm³ at 20°C | |

| Water Solubility | 67.3 - 92.84 g/L at 20°C; 100 g/L at 90°C | |

| Vapor Pressure | 0 - 0 Pa at 25°C | |

| LogP | -2.5 - -1.984 at 20°C | |

| CAS Number | 6262-07-3 | |

| C.I. Number | 27070 |

Reactivity and Stability

This compound is stable under normal laboratory temperatures and pressures. However, it is incompatible with strong oxidizing and reducing agents. Contact with incompatible materials, excess heat, and strong oxidants should be avoided to prevent hazardous reactions.

When heated to decomposition, this compound may emit irritating and toxic fumes and gases. In concentrated sulfuric acid, it appears violet and turns blue upon dilution.

Experimental Protocols for Laboratory Use

While specific protocols for every application are beyond the scope of this guide, the following provides a detailed methodology for a general histological staining procedure using this compound, based on the principles of acid dye staining. This protocol is a hypothetical starting point and may require optimization for specific tissues and desired outcomes.

Hypothetical Protocol: Trichrome-like Staining with this compound

This protocol adapts the principles of Masson's Trichrome to utilize this compound for the potential staining of collagen and other connective tissues.

Solutions Required:

-

Weigert's Iron Hematoxylin: Standard formulation for nuclear staining.

-

Biebrich Scarlet-Acid Fuchsin Solution: Standard formulation for cytoplasmic staining.

-

Phosphomolybdic/Phosphotungstic Acid Solution: 5% aqueous solution.

-

This compound Staining Solution: 0.5% (w/v) this compound in 1% (v/v) aqueous acetic acid. Note: This concentration is a starting point and may need adjustment.

-

1% Acetic Acid Solution: For rinsing.

Staining Procedure:

-

Deparaffinize and Rehydrate: Dewax tissue sections and bring them to water through graded alcohols.

-

Nuclear Staining: Stain with Weigert's iron hematoxylin for 10 minutes.

-

Washing: Wash in running tap water for 10 minutes.

-

Cytoplasmic Staining: Stain in Biebrich scarlet-acid fuchsin solution for 5 minutes.

-

Rinsing: Rinse in distilled water.

-

Differentiation: Place slides in the 5% phosphomolybdic/phosphotungstic acid solution for 10-15 minutes.

-

Collagen Staining: Without rinsing, transfer slides directly to the this compound staining solution for 5-10 minutes.

-

Rinsing: Rinse in 1% acetic acid solution.

-

Dehydration and Mounting: Dehydrate the sections through graded alcohols, clear in xylene, and mount with a suitable mounting medium.

Expected Results (Hypothetical):

-

Nuclei: Black

-

Cytoplasm, Muscle, Keratin: Red

-

Collagen: Black/Dark Blue

Caption: Hypothetical workflow for a trichrome-like staining protocol using this compound.

Safety and Handling

This compound may cause eye, skin, and respiratory tract irritation. It is harmful if swallowed and may cause gastrointestinal irritation. Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling the powder. Work should be conducted in a well-ventilated area or under a chemical fume hood to minimize dust generation and inhalation.

Store this compound in a tightly closed container in a cool, dry place, away from incompatible materials.

Caption: Logical relationship of safety precautions for handling this compound.

References

In-Depth Technical Guide to the Spectroscopic Characteristics of Acid Black 26 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Black 26, a disazo dye, is a complex organic molecule with the chemical formula C32H21N5Na2O7S2 and a molecular weight of 697.65 g/mol .[1][2] Its structure, characterized by two azo (-N=N-) linkages connecting aromatic rings, is responsible for its deep black color. Due to its well-defined structure and solubility in aqueous solutions, this compound serves as a valuable model compound in various research applications, particularly in environmental science for studying the degradation of azo dyes. This guide provides a comprehensive overview of the spectroscopic characteristics of this compound, offering quantitative data and detailed experimental protocols to support its use in research.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C32H21N5Na2O7S2 | [1][2] |

| Molecular Weight | 697.65 g/mol | [1] |

| Class | Disazo Dye | |

| Appearance | Dark black powder | |

| Solubility | Soluble in water |

UV-Visible Spectroscopic Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy is a primary analytical technique for the qualitative and quantitative analysis of this compound. The dye exhibits strong absorbance in the visible region of the electromagnetic spectrum, which is directly proportional to its concentration in a solution, following the Beer-Lambert Law.

Absorption Spectrum and Maximum Wavelength (λmax)

In an aqueous solution, this compound typically displays a broad absorption band in the visible range, with a maximum absorption wavelength (λmax) between 570 and 600 nm . This absorption is attributed to the π → π* electronic transitions within the conjugated azo system.

Table of UV-Vis Spectroscopic Data for this compound in Aqueous Solution:

| Parameter | Value |

| Maximum Wavelength (λmax) | 570 - 600 nm |

| Molar Absorptivity (ε) | Data not available in the searched literature |

| Appearance of Solution | Navy blue to dark |

Note: The exact λmax and molar absorptivity can be influenced by factors such as solvent polarity and pH.

Experimental Protocol for UV-Visible Spectroscopic Analysis

This protocol outlines the procedure for determining the λmax and measuring the absorbance of this compound in an aqueous solution.

Materials and Equipment:

-

This compound powder

-

Deionized water

-

Volumetric flasks (100 mL, 50 mL, 25 mL, 10 mL)

-

Pipettes

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Preparation of Stock Solution (e.g., 100 mg/L):

-

Accurately weigh 10 mg of this compound powder.

-

Dissolve the powder in a small amount of deionized water in a beaker.

-

Quantitatively transfer the solution to a 100 mL volumetric flask.

-

Add deionized water to the mark and mix thoroughly to ensure homogeneity.

-

-

Preparation of Working Standard Solutions:

-

Perform serial dilutions of the stock solution to prepare a series of standard solutions with known concentrations (e.g., 2, 4, 6, 8, and 10 mg/L).

-

-

Determination of λmax:

-

Turn on the UV-Vis spectrophotometer and allow it to warm up and stabilize.

-

Set the wavelength range to scan from 400 nm to 800 nm.

-

Fill a quartz cuvette with deionized water to serve as the blank.

-

Place the blank cuvette in the spectrophotometer and zero the instrument.

-

Rinse and fill a cuvette with one of the prepared standard solutions (e.g., 6 mg/L).

-

Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum.

-

Identify the wavelength at which the maximum absorbance occurs. This is the λmax.

-

-

Measurement of Absorbance:

-

Set the spectrophotometer to the determined λmax.

-

Zero the instrument with the blank (deionized water).

-

Measure the absorbance of each of the prepared standard solutions.

-

Measure the absorbance of any unknown samples.

-

-

Data Analysis:

-

Plot a calibration curve of absorbance versus concentration for the standard solutions.

-

Use the linear regression equation of the calibration curve to determine the concentration of unknown samples based on their absorbance.

-

Fluorescence Spectroscopy

General Experimental Workflow for Fluorescence Analysis

The following diagram illustrates a general workflow for characterizing the fluorescence properties of a dye like this compound.

Caption: General workflow for fluorescence characterization of a dye.

Influence of Environmental Factors on Spectroscopic Properties

The spectroscopic characteristics of this compound can be influenced by environmental parameters such as pH and solvent polarity (solvatochromism).

Effect of pH

The pH of the solution can affect the electronic structure of this compound, leading to changes in its UV-Vis absorption spectrum. This is particularly relevant in studies of its degradation, where pH is a critical parameter. The ionization state of the sulfonic acid groups and other functional groups in the dye molecule can be altered by pH, which in turn can modify the conjugation of the chromophore and shift the λmax.

Solvatochromism

Solvatochromism is the phenomenon where the color of a solution changes with the polarity of the solvent. This change is due to differential solvation of the ground and excited electronic states of the dye molecule. While the solvatochromic behavior of many dyes has been studied, specific data for this compound in a range of solvents is not extensively documented in the available literature. Investigating the solvatochromism of this compound could provide valuable insights into its molecular interactions and could be exploited in sensing applications.

The following diagram illustrates the concept of solvatochromism.

Caption: Conceptual diagram of the solvatochromic effect.

Application in Research: Monitoring Dye Degradation

A primary research application of this compound is as a model compound for studying the degradation of azo dyes in wastewater treatment processes, such as photocatalysis. The degradation of the dye leads to the destruction of its chromophore, resulting in a decrease in the absorbance at its λmax. By monitoring this decrease over time, the kinetics of the degradation reaction can be determined.

Experimental Workflow for Monitoring Photocatalytic Degradation

The following workflow illustrates the use of UV-Vis spectroscopy to monitor the photocatalytic degradation of this compound.

References

An In-depth Technical Guide to the Chemical Distinctions Between Acid Black 26 and Nigrosin

For Researchers, Scientists, and Drug Development Professionals

This technical guide delineates the fundamental chemical and structural differences between Acid Black 26 and Nigrosin, two commercially significant black dyes. While both are utilized in various industrial and scientific applications, their underlying chemical identities are markedly distinct. This compound is a singular molecular entity with a defined structure, whereas Nigrosin represents a complex mixture of compounds. This guide provides a comparative analysis of their chemical structures, properties, and synthesis methodologies.

Core Chemical Identity: A Tale of Two Dyes

The primary distinction between this compound and Nigrosin lies in their chemical classification and structural composition. This compound is a specific, well-defined disazo dye. In contrast, Nigrosin is a heterogeneous mixture of phenazine-based compounds.[1] The water-soluble form of Nigrosin, produced through sulfonation, is often referred to as Acid Black 2.[1]

This compound is chemically classified as a disazo dye, meaning its molecular structure is characterized by the presence of two azo groups (-N=N-).[2][3][4] This specific structure imparts its distinct color and chemical properties.

Nigrosin , on the other hand, is a mixture of synthetic black dyes. It is produced by heating a combination of nitrobenzene, aniline, and hydrochloric acid with a metallic catalyst, such as iron or copper. This process results in a variety of phenazine-based compounds. The solvent-soluble form is known as C.I. Solvent Black 5, while the sulfonated, water-soluble version is designated as C.I. Acid Black 2.

Comparative Data at a Glance

The following table summarizes the key quantitative and identifying data for this compound and a representative major component of water-soluble Nigrosin (Acid Black 2).

| Property | This compound | Nigrosin (Water-Soluble, Representative Component) |

| C.I. Name | This compound | Acid Black 2 |

| C.I. Number | 27070 | 50420 |

| CAS Number | 6262-07-3 | 8005-03-6 |

| Chemical Class | Disazo Dye | Phenazine Dyes (Mixture) |

| Molecular Formula | C₃₂H₂₁N₅Na₂O₇S₂ | C₂₂H₁₄N₆Na₂O₉S₂ (for a major component) |

| Molecular Weight | 697.65 g/mol | 616.49 g/mol (for a major component) |

Visualizing the Structural Divergence

The fundamental difference in the core chemical skeletons of this compound and Nigrosin is a critical aspect for any chemical analysis. The following diagrams, rendered using the DOT language, illustrate the distinct structural classes of these two dyes.

Methodologies of Synthesis: A Protocol Perspective

The distinct chemical natures of this compound and Nigrosin arise from their fundamentally different synthesis protocols.

Experimental Protocol for the Synthesis of this compound

The manufacturing of this compound is a multi-step process involving sequential diazotization and coupling reactions.

-

First Diazotization and Coupling:

-

An aromatic amine, specifically 5-Amino-2-(phenylamino)benzenesulfonic acid, undergoes diazotization. This reaction, typically carried out in an acidic solution with sodium nitrite, converts the primary amino group into a diazonium salt.

-

The resulting diazonium salt is then coupled with Naphthalen-1-amine. This forms a monoazo compound.

-

-

Second Diazotization and Coupling:

-

The amino group on the Naphthalen-1-amine moiety of the monoazo compound is then diazotized.

-

This second diazonium intermediate is subsequently coupled with 6-Hydroxynaphthalene-2-sulfonic acid to yield the final this compound molecule.

-

Experimental Protocol for the Synthesis of Nigrosin

The production of Nigrosin is a less controlled reaction, leading to a mixture of polymeric phenazine structures.

-

Reaction Mixture Preparation: A mixture of nitrobenzene, aniline, and hydrochloric acid is prepared. An iron or copper catalyst is introduced into the mixture.

-

Heating and Reaction: The mixture is heated, initiating a complex series of condensation and oxidation reactions. This process results in the formation of a variety of phenazine-based polymeric structures, which constitute the Nigrosin dye.

-

Sulfonation (for Water-Soluble Nigrosin): To produce the water-soluble form (Acid Black 2), the crude Nigrosin mixture is treated with a sulfonating agent, such as sulfuric acid. This introduces sulfonic acid groups (-SO₃H) onto the aromatic rings of the phenazine structures, rendering them soluble in water.

Logical Relationship of Dye Classification

The relationship between these dyes can be visualized as a hierarchical classification, highlighting their distinct chemical families.

References

A Technical Guide to the Solubility of Acid Black 26 in Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Acid Black 26, a disazo dye. Understanding the solubility of this compound in various laboratory solvents is crucial for its application in research and development, particularly in fields requiring precise solution preparation, such as in vitro assays, histological staining, and material science. This document outlines the known solubility profile of this compound, provides a detailed experimental protocol for determining its solubility, and presents a visual workflow to guide researchers.

Core Concepts in Solubility

The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. For a dye like this compound, solubility is influenced by its molecular structure, the polarity of the solvent, temperature, and pH. This compound possesses sulfonic acid groups, which renders it water-soluble. Its solubility in organic solvents is variable and is a critical parameter for its use in non-aqueous systems.

Quantitative Solubility Data for this compound

Precise quantitative data for the solubility of this compound in a wide range of organic laboratory solvents is not extensively documented in publicly available literature. However, qualitative descriptions and some specific data in aqueous solutions are available. The following table summarizes the known solubility information and provides a template for researchers to record their own experimentally determined values.

| Solvent | Molar Mass ( g/mol ) | Polarity Index | Known Solubility (g/L) | Experimentally Determined Solubility (g/L) | Temperature (°C) |

| Water | 18.02 | 10.2 | 67.3 - 92.84[1] | 20 | |

| Water | 18.02 | 10.2 | 100[1][2][3][4] | 90 | |

| Ethanol | 46.07 | 4.3 | Slightly soluble | 25 | |

| Propanol | 60.10 | 4.0 | Slightly soluble | 25 | |

| Acetone | 58.08 | 5.1 | Slightly soluble | 25 | |

| Methanol | 32.04 | 5.1 | 25 | ||

| Isopropanol | 60.10 | 3.9 | 25 | ||

| Dimethyl Sulfoxide (DMSO) | 78.13 | 7.2 | 25 | ||

| Dimethylformamide (DMF) | 73.09 | 6.4 | 25 |

Experimental Protocol: Determining the Solubility of this compound

The following protocol details the "saturation shake-flask" method, a reliable technique for determining the equilibrium solubility of a compound in a given solvent, followed by spectrophotometric analysis.

Materials and Equipment

-

This compound (powder)

-

Selected laboratory solvents (analytical grade)

-

Analytical balance

-

Volumetric flasks

-

Erlenmeyer flasks with screw caps or stoppers

-

Magnetic stirrer and stir bars

-

Thermostatically controlled water bath or incubator

-

Syringe filters (solvent-compatible, e.g., PTFE, 0.45 µm pore size)

-

UV-Vis spectrophotometer

-

Cuvettes (quartz or glass, depending on the solvent's UV cutoff)

Preparation of a Saturated Solution

-

Add an excess amount of this compound to an Erlenmeyer flask containing a known volume of the chosen solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatically controlled environment (e.g., 25°C water bath) and stir the mixture vigorously for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.

Sample Clarification

-

Once equilibrium is achieved, cease stirring and allow the undissolved solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a clean container to remove all particulate matter. This step is critical to prevent undissolved solids from interfering with the concentration measurement.

Spectrophotometric Analysis

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound in the same solvent with a known concentration.

-

Perform a serial dilution of the stock solution to create a series of standard solutions of known concentrations.

-

-

Determination of Maximum Absorbance (λmax):

-

Scan one of the standard solutions across a range of wavelengths (e.g., 400-700 nm) to determine the wavelength of maximum absorbance (λmax).

-

-

Generation of a Calibration Curve:

-

Measure the absorbance of each standard solution at the determined λmax.

-

Plot a graph of absorbance versus concentration to create a Beer-Lambert Law calibration curve. The plot should be linear, and the equation of the line (y = mx + c) should be determined.

-

-

Measurement of the Saturated Solution:

-

Dilute the filtered saturated solution with a known dilution factor to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted saturated solution at λmax.

-

-

Calculation of Solubility:

-

Use the equation from the calibration curve to calculate the concentration of the diluted saturated solution.

-

Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of this compound in the solvent at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of this compound solubility.

Caption: Workflow for determining the solubility of this compound.

References

Unsuitability of Acid Black 26 for Collagen Staining and a Guide to Established Methods

For researchers, scientists, and drug development professionals, the accurate identification and quantification of collagen fibers in tissue is paramount for studying fibrosis, tissue engineering, and extracellular matrix remodeling. While a multitude of dyes exist, this guide clarifies that Acid Black 26 is not a recognized or validated stain for the specific visualization of collagen fibers in histological applications. Instead, this document provides an in-depth technical overview of established and reliable methods, namely Picrosirius Red and Masson's Trichrome staining.

This compound is a disazo acid dye primarily utilized in the textile and leather industries for dyeing materials such as wool, silk, and polyamide fibers.[1][2][3] Its chemical properties, including its anionic nature, allow it to bind to positively charged molecules.[4] In theory, under acidic conditions, tissue proteins like collagen become protonated and could electrostatically interact with anionic dyes. However, the specificity and reliability of such an interaction with this compound for histological staining of collagen have not been established or documented in scientific literature. Its use in a biological context is not supported by existing research, and therefore, it is unsuitable for rigorous scientific applications where specificity is critical.

This guide will focus on the gold-standard methods for collagen staining to ensure accurate and reproducible results in a research setting.

Established Methods for Collagen Fiber Staining

The two most widely accepted and utilized methods for staining collagen fibers in tissue sections are Picrosirius Red and Masson's Trichrome.

Picrosirius Red (PSR) Staining

Picrosirius Red, in combination with polarized light microscopy, is a highly specific and sensitive method for the visualization and quantification of collagen.[5] The elongated anionic molecules of the Sirius Red dye align with the long axis of collagen fibers, significantly enhancing their natural birefringence. This property allows for the differentiation of collagen from other tissue components and can provide insights into collagen organization and maturity.

A key advantage of PSR staining is the ability to quantify collagen content. Under polarized light, thicker, more densely packed collagen fibers typically appear as red-orange, while thinner, less organized fibers appear yellow-green. Image analysis software, such as ImageJ or FIJI, can be used to calculate the collagen area fraction and differentiate between collagen types based on color intensity.

| Parameter | Description | Typical Measurement |

| Collagen Area Fraction (%) | The percentage of the total tissue area positively stained for collagen. | Varies by tissue type and pathological state. |

| Fiber Thickness/Density | Correlates with the color observed under polarized light (Red-Orange: thick/dense; Yellow-Green: thin/less dense). | Qualitative or semi-quantitative assessment. |

This protocol is a standard procedure for formalin-fixed, paraffin-embedded tissue sections.

-

Deparaffinization and Rehydration:

-

Immerse slides in Xylene: 2 changes, 5 minutes each.

-

Transfer to 100% Ethanol: 2 changes, 3 minutes each.

-

Transfer to 95% Ethanol: 2 minutes.

-

Transfer to 70% Ethanol: 2 minutes.

-

Rinse in distilled water.

-

-

Staining:

-

Stain nuclei with Weigert's hematoxylin for 8 minutes.

-

Wash in running tap water for 10 minutes.

-

Stain in Picrosirius Red solution (0.1% Sirius Red in saturated aqueous picric acid) for 60 minutes.

-

-

Dehydration and Mounting:

-

Wash in two changes of acidified water (0.5% acetic acid in water).

-

Dehydrate rapidly through 3 changes of 100% Ethanol.

-

Clear in Xylene: 2 changes, 5 minutes each.

-

Mount with a resinous mounting medium.

-

Experimental workflow for Picrosirius Red staining.

Masson's Trichrome Staining

Masson's Trichrome is another widely used histological stain that differentiates collagen from other tissue components like muscle and cytoplasm. This method uses three different dyes to selectively stain various structures, typically resulting in blue or green collagen, red muscle and cytoplasm, and black or dark purple nuclei. It is a valuable qualitative tool for assessing the degree of fibrosis.

This is a representative protocol; incubation times may vary based on the specific kit and tissue type.

-

Deparaffinization and Rehydration: (As described for Picrosirius Red)

-

Mordanting and Nuclear Staining:

-

Mordant in Bouin's solution at 56-60°C for 1 hour or overnight at room temperature.

-

Rinse in running tap water until the yellow color disappears.

-

Stain in Weigert's iron hematoxylin for 10 minutes.

-

Wash in running tap water for 10 minutes.

-

-

Cytoplasmic Staining:

-

Stain in Biebrich scarlet-acid fuchsin solution for 5 minutes.

-

Rinse in distilled water.

-

-

Differentiation and Collagen Staining:

-

Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.

-

Transfer directly to Aniline Blue solution and stain for 5 minutes.

-

Rinse briefly in distilled water.

-

Differentiate in 1% acetic acid solution for 1 minute.

-

-

Dehydration and Mounting:

-

Dehydrate rapidly through 95% and 100% Ethanol.

-

Clear in Xylene and mount.

-

Experimental workflow for Masson's Trichrome staining.

Signaling Pathways in Collagen Regulation

The deposition and remodeling of collagen are tightly regulated by complex signaling pathways. A central pathway involves the interaction of extracellular matrix (ECM) components, such as collagen, with cell surface receptors like integrins. This interaction can trigger downstream signaling cascades that influence cell behavior, including fibroblast proliferation and collagen synthesis. Understanding these pathways is crucial for developing therapies targeting fibrotic diseases.

Simplified signaling pathways in collagen synthesis.

References

Unveiling the Potential of Acid Black 26 as a Novel Counterstain in Histology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of histological staining, the pursuit of novel reagents that offer improved contrast, specificity, and workflow efficiency is perpetual. This technical guide explores the untapped potential of Acid Black 26, a diazo dye traditionally used in the textile industry, as a counterstain in histological and immunohistochemical applications. While not a conventional histological stain, its properties as an acid dye suggest its utility in staining cytoplasmic and extracellular matrix components. This document provides a comprehensive overview of this compound, a proposed staining mechanism, detailed experimental protocols for its use as a counterstain, and a framework for its quantitative evaluation.

Introduction to this compound

This compound (C.I. 27070) is a water-soluble anionic dye with the molecular formula C₃₂H₂₁N₅Na₂O₇S₂.[1][2] Its chemical structure, characterized by two azo groups (—N=N—), places it in the family of azo dyes.[3][4] Traditionally, its application has been confined to the dyeing of wool, polyamide fibers, silk, and leather, where it imparts a navy blue to black hue.[1] The presence of sulfonic acid groups renders the dye anionic, a key characteristic that governs its potential interactions with biological tissues. While its use in biological staining is not widely documented, its classification as an acid dye provides a strong theoretical basis for its application as a counterstain for cytoplasmic and connective tissue elements in histology.

Chemical Properties of this compound

| Property | Value | Reference |

| C.I. Name | This compound | |

| C.I. Number | 27070 | |

| CAS Number | 6262-07-3 | |

| Molecular Formula | C₃₂H₂₁N₅Na₂O₇S₂ | |

| Molecular Weight | 697.65 g/mol | |

| Appearance | Blue-black powder | |

| Solubility | Soluble in water | |

| Dye Class | Acid Dye (Anionic), Diazo |

Principle of Staining: A Proposed Mechanism

As an acid dye, the staining mechanism of this compound in biological tissues is predicated on electrostatic interactions. In an acidic environment, tissue proteins, particularly in the cytoplasm and extracellular matrix, become protonated, acquiring a net positive charge. The anionic sulfonic acid groups of the this compound molecule are then attracted to these positively charged sites, forming ionic bonds. This results in the staining of acidophilic tissue components. The intensity and specificity of the staining can be modulated by factors such as the pH of the staining solution, dye concentration, and incubation time.

Experimental Protocols

The following protocols are proposed as a starting point for the use of this compound as a counterstain in standard histological and immunohistochemical workflows. Optimization may be required for specific tissue types and applications.

Preparation of Staining Solution

Reagents:

-

This compound powder (C.I. 27070)

-

Distilled water

-

Glacial acetic acid

Procedure:

-

Prepare a 1% (w/v) stock solution of this compound by dissolving 1 g of the dye powder in 100 mL of distilled water.

-

Gently heat and stir the solution to ensure the dye is fully dissolved.

-

Allow the solution to cool to room temperature.

-

Filter the solution using a fine-pore filter paper to remove any undissolved particles.

-

For the working solution, dilute the stock solution with distilled water and add glacial acetic acid to a final concentration of 0.5% this compound and 1% acetic acid. The acidic pH enhances the binding of the anionic dye to tissue proteins.

Staining Protocol for Paraffin-Embedded Sections (as a counterstain to Hematoxylin)

This protocol outlines the use of this compound as a counterstain following nuclear staining with a standard hematoxylin solution.

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 5 minutes each.

-

Rehydrate through descending grades of ethanol: 100% (2 changes, 3 minutes each), 95% (2 minutes), and 70% (2 minutes).

-

Rinse in running tap water.

-

-

Nuclear Staining:

-

Stain with a regressive hematoxylin (e.g., Harris or Mayer's) for 5-10 minutes.

-

"Blue" the sections in running tap water or a suitable bluing agent.

-

Differentiate in 1% acid alcohol if necessary.

-

Wash in running tap water.

-

-

This compound Counterstaining:

-

Immerse slides in the 0.5% this compound working solution for 1-3 minutes.

-

Rinse briefly in distilled water.

-

-

Dehydration and Mounting:

-

Dehydrate rapidly through ascending grades of ethanol: 95% (2 changes, 1 minute each) and 100% (2 changes, 1 minute each).

-

Clear in two changes of xylene for 3 minutes each.

-

Mount with a permanent mounting medium.

-

Expected Results:

-

Nuclei: Blue/Purple

-

Cytoplasm and Extracellular Matrix (e.g., Collagen): Shades of black/dark blue

Staining Protocol for Immunohistochemistry (IHC)

This compound can be used as a final counterstain in a chromogenic IHC workflow.

Procedure:

-

Perform standard IHC protocol for the primary antibody and chromogen detection (e.g., DAB, which produces a brown precipitate).

-

After the final wash step following chromogen development, proceed with counterstaining.

-

This compound Counterstaining:

-

Immerse slides in the 0.5% this compound working solution for 30 seconds to 1 minute. The shorter incubation time is recommended to avoid masking the chromogen signal.

-

Rinse gently in distilled water.

-

-

Dehydration and Mounting:

-

Dehydrate through ascending grades of ethanol and clear in xylene as described in section 3.2.

-

Mount with a permanent mounting medium.

-

Expected Results:

-

Target Antigen: Brown (DAB)

-

Nuclei and Cytoplasm: Shades of black/dark blue, providing contrast to the specific antigen staining.

Quantitative Data Presentation

To objectively evaluate the performance of this compound as a counterstain, quantitative analysis of staining intensity can be performed using digital image analysis software. The following table presents a hypothetical comparison of staining intensity between this compound and the standard Eosin counterstain in a Hematoxylin and Eosin (H&E) type stain.

Table 1: Hypothetical Quantitative Comparison of Staining Intensity

| Tissue Component | Counterstain | Mean Optical Density (OD) ± SD | Signal-to-Noise Ratio |

| Cytoplasm | Eosin Y | 0.25 ± 0.05 | 5.0 |

| Cytoplasm | This compound | 0.45 ± 0.07 | 8.5 |

| Collagen | Eosin Y | 0.30 ± 0.06 | 6.0 |

| Collagen | This compound | 0.60 ± 0.08 | 11.2 |

Optical Density is a measure of the amount of light absorbed by the stain, indicating staining intensity. A higher OD value suggests a more intense stain. The signal-to-noise ratio compares the staining intensity of the target structure to the background.

Visualizations

Experimental Workflow

Simplified Signaling Pathway Visualization

Acid dyes are effective at staining the extracellular matrix (ECM), which is crucial for cell signaling. The following diagram illustrates a simplified collagen-integrin signaling pathway, where the visualization of collagen by this compound could provide contextual information.

Safety and Handling

This compound is a chemical substance and should be handled with appropriate laboratory precautions. Users should consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. In general, it is recommended to wear personal protective equipment, including gloves, safety glasses, and a lab coat, and to work in a well-ventilated area to avoid inhalation of the powder.

Conclusion

While further validation and optimization are necessary, this compound presents a promising and cost-effective alternative to traditional counterstains in histology. Its strong affinity for acidophilic structures, coupled with its intense color, has the potential to provide excellent contrast in both routine and specialized staining protocols. This guide provides a foundational framework for researchers to explore the utility of this compound in their own laboratories, potentially opening new avenues for tissue visualization and analysis.

References

Navigating Cytological Staining: A Technical Guide to Nigrosin (Acid Black 2) and the Clarification of Acid Black 26

For Immediate Release

This technical guide is intended for researchers, scientists, and drug development professionals, providing an in-depth exploration of the applications of black acid dyes in cytological preparations. While the initial topic of interest was Acid Black 26, extensive research indicates that the dye predominantly used in cytological and microbiological settings is Nigrosin, also known as Acid Black 2 (C.I. 50420). This paper clarifies the distinction between these two dyes and focuses on the established principles, protocols, and applications of Nigrosin in cell analysis.

Executive Summary: The Case of Mistaken Identity

Initial inquiries into the cytological applications of This compound (C.I. 27070) have revealed its primary use in the textile and leather industries, with no significant established protocols for its use in biological staining.[1][2][3] The compound commonly utilized in laboratories for negative and viability staining is Nigrosin , which is chemically classified as Acid Black 2 (C.I. 50420) .[4][5] This guide will therefore focus on the scientifically validated applications of Nigrosin (Acid Black 2) in cytological preparations, providing the detailed protocols and data relevant to laboratory professionals.

Table 1: Chemical and Structural Differentiation

| Property | This compound | Nigrosin (Acid Black 2) |

| C.I. Name | This compound | Acid Black 2 |

| C.I. Number | 27070 | 50420 |

| CAS Number | 6262-07-3 | 8005-03-6 |

| Chemical Class | Disazo Dye | Phenazine Dye Mixture |

| Molecular Formula | C₃₂H₂₁N₅Na₂O₇S₂ | Mixture (representative C₂₂H₁₄N₆Na₂O₉S₂) |

| Primary Application | Textile, Leather, and Paper Dyeing | Biological Staining, Inks, Shoe Polish |

Principles of Nigrosin in Cytological Staining

Nigrosin's utility in cytology is centered on two key methodologies: negative staining and as a counterstain in viability assays.

Mechanism of Negative Staining

Negative staining is a technique that colors the background of a slide, leaving the cells themselves unstained and visible as clear outlines. This is particularly useful for observing morphology, size, and arrangement without the need for heat fixation, which can distort cellular structures.

The principle is based on electrostatic repulsion. Nigrosin is an acidic, anionic dye that carries a net negative charge in solution. The surface of most bacterial and yeast cells is also negatively charged due to molecules like teichoic acids and phosphate groups on the cell membrane. When the Nigrosin solution is applied, the negatively charged dye is repelled by the negatively charged cell surface, preventing the stain from penetrating the cell. Consequently, the dye settles in the background, creating a dark field against which the unstained cells are clearly visualized.

Mechanism of Eosin-Nigrosin Viability Staining

The Eosin-Nigrosin stain is a widely used dye exclusion method to assess cell viability, most notably for spermatozoa. This technique differentiates between live cells with intact membranes and dead cells with compromised membranes.

-

Eosin Y: This red dye is membrane-impermeable. Live cells with intact plasma membranes actively exclude the dye and remain unstained (white or colorless).

-

Nigrosin: In this context, Nigrosin serves as a dark background counterstain, which increases the contrast and makes the unstained live cells and the pink-stained dead cells easier to visualize.

Dead or dying cells lose their membrane integrity, allowing Eosin Y to penetrate and bind to intracellular proteins, staining the cell pink or red.

Experimental Protocols

The following are generalized protocols. Researchers should consult specific laboratory standard operating procedures (SOPs) and optimize as needed.

Protocol for Negative Staining

This protocol is suitable for visualizing bacteria and yeast, such as Cryptococcus neoformans.

Reagents and Materials:

-

Nigrosin Stain, 10% w/v aqueous solution

-

Microscope slides and coverslips

-

Inoculating loop or pipette

-

Cell culture or specimen

Procedure:

-

Place a small drop of 10% Nigrosin solution near one end of a clean microscope slide.

-

Aseptically transfer a small amount of the cell culture or specimen into the drop of Nigrosin and gently mix with the loop/pipette tip.

-

Take a second, clean slide (the "spreader" slide) and hold it at a 45° angle to the first slide. Touch the edge of the spreader slide to the drop, allowing the liquid to spread along the edge.

-

Push the spreader slide smoothly across the first slide to create a thin smear. The smear should transition from thick to thin.

-

Allow the smear to air dry completely. Do not heat fix , as this will distort the cells and defeat the purpose of the technique.

-

Examine the slide under a microscope, starting with low power and moving to high power or oil immersion. Cells will appear as clear halos against a dark gray or black background.

Protocol for Eosin-Nigrosin Sperm Viability Staining

This one-step protocol is widely used in andrology labs.

Reagents and Materials:

-

Eosin-Nigrosin stain (typically 0.5-1% Eosin Y and 10% Nigrosin in a buffered solution)

-

Semen sample, liquefied (approx. 30 minutes post-collection)

-

Microscope slides

-

Pipettes

Procedure:

-

Place a drop (e.g., 50 µL) of the liquefied semen sample into a small tube.

-

Add an equal volume (50 µL) of the Eosin-Nigrosin staining solution to the semen sample.

-

Gently mix the sample and stain, and incubate for approximately 30 seconds at room temperature.

-

Place one drop of the mixture onto a clean microscope slide.

-

Create a thin smear using a second slide, similar to the negative staining procedure.

-

Allow the smear to air dry.

-

Examine under a bright-field microscope at 400x or 1000x (oil immersion) magnification.

-

Count a minimum of 200 spermatozoa.

-

Viable (Live) Sperm: Appear white or very faintly pink as they have excluded the eosin dye.

-

Non-viable (Dead) Sperm: Appear pink or dark red as they have taken up the eosin dye.

-

-

Calculate the percentage of viable sperm.

References

- 1. China this compound Manufacturers, Suppliers, Factory - Free Sample - COLOR BLOOM [m.colorbloomdyes.com]

- 2. khushidyechem.com [khushidyechem.com]

- 3. colorantsgroup.com [colorantsgroup.com]

- 4. test.azerscientific.com [test.azerscientific.com]

- 5. Nigrosin (Acid Black 2) Sat | Azer Scientific [azerscientific.com]

Safety and handling precautions for Acid Black 26 in a research lab.

An In-depth Technical Guide to the Safe Handling of Acid Black 26 in a Research Laboratory

Introduction

This compound (CAS No: 6262-07-3) is an azo dye used in various laboratory and industrial applications, including textile dyeing and as a biological stain.[1][2] As a fine powder, it presents specific handling challenges that necessitate strict safety protocols to protect researchers, scientists, and other laboratory personnel from potential health hazards. This guide provides a comprehensive overview of the safety and handling precautions required when working with this compound in a research environment. It covers hazard identification, personal protective equipment (PPE), emergency procedures, and proper storage and handling, based on available safety data.

Identification and Physicochemical Properties

Understanding the fundamental properties of this compound is the first step in safe handling. The substance is a black, odorless powder.[3] It is stable under normal laboratory conditions but should be kept away from strong oxidizing and reducing agents.[3]

Table 1: Chemical Identification

| Property | Value |

|---|---|

| Chemical Name | This compound |

| CAS Number | 6262-07-3[3] |

| Molecular Formula | C32H21N5Na2O7S2 |

| Molecular Weight | 697.65 g/mol |

Table 2: Physical and Chemical Properties

| Property | Value |

|---|---|

| Appearance | Black Powder |

| Odor | Odorless |

| Stability | Stable under normal temperatures and pressures |

| Solubility | Soluble in water (100 g/L at 90°C); slightly soluble in ethanol and acetone |

| Incompatibilities | Strong oxidizing agents, strong reducing agents |

| Hazardous Decomposition | Irritating and toxic fumes and gases upon combustion |

Hazard Identification and Toxicology

This compound is classified as hazardous. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. It is harmful if swallowed and causes irritation to the skin, eyes, and respiratory system. While specific chronic effects are not well-documented, some sources note possible risks of irreversible effects.

Table 3: Hazard Identification Summary

| Hazard | Description |

|---|---|

| Acute Oral Toxicity | Harmful if swallowed. May cause gastrointestinal irritation with nausea, vomiting, and diarrhea. |

| Eye Irritation | Dust may cause irritation and inflammation. |

| Skin Irritation | Prolonged or repeated contact may cause skin irritation. |

| Inhalation | May cause irritation of the respiratory tract. |

| Chronic Effects | No chronic effects are known, but possible risks of irreversible effects have been noted. |

| Carcinogenicity | Not listed as a carcinogen by ACGIH, IARC, NIOSH, NTP, or OSHA. |

Standard Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical to minimize exposure and ensure laboratory safety.

Handling:

-

Ventilation: Always handle this compound within a certified chemical fume hood or a well-ventilated area to control airborne levels. Local exhaust ventilation is recommended.

-

Dust Control: Minimize dust generation and accumulation during handling.

-

Personal Hygiene: Wash hands and exposed skin thoroughly after handling. Do not eat, drink, or smoke in areas where the chemical is handled or stored.

-

Avoid Contact: Take all necessary precautions to avoid direct contact with eyes, skin, and clothing, as well as ingestion and inhalation.

-

Clothing: Remove any contaminated clothing immediately and wash it before reuse.

Storage:

-

Containers: Store in tightly closed, light-resistant containers.

-

Conditions: Keep in a cool, dry, and well-ventilated area.

-

Incompatibilities: Store away from incompatible substances such as strong oxidants and reducing agents.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure. The selection of PPE should be based on a risk assessment of the specific procedures being performed.

Table 4: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Rationale |

|---|---|---|

| Engineering Controls | Chemical fume hood or local exhaust ventilation. | To control airborne dust and minimize inhalation risk. |

| Eyewash station and safety shower. | For immediate decontamination in case of accidental exposure. | |

| Eye/Face Protection | Chemical safety goggles or glasses. | To protect eyes from dust particles and splashes. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact and irritation. |

| Laboratory coat or protective clothing. | To minimize contact with skin and contamination of personal clothing. |

| Respiratory Protection | NIOSH/MSHA-approved respirator. | Required when ventilation is inadequate or if dust generation is unavoidable. |

Emergency Procedures

All personnel must be familiar with emergency protocols for exposure, spills, and fires.

First Aid Measures

Immediate and appropriate first aid is crucial in mitigating the effects of accidental exposure.

Table 5: First Aid Measures

| Exposure Route | First Aid Protocol |

|---|---|

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Skin Contact | Remove contaminated clothing. Flush skin with plenty of soap and water. Get medical aid if irritation develops or persists. |

| Ingestion | If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

| Inhalation | Remove the person from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |

Accidental Release (Spill) Measures

In the event of a spill, the primary goals are to contain the material, prevent its spread, and protect personnel.

-

Evacuate: Clear all non-essential personnel from the immediate spill area.

-

Ventilate: Ensure the area is well-ventilated.

-

Protect: Don the appropriate PPE as outlined in Section 4, including respiratory protection.

-

Contain & Clean: Clean up spills immediately. Use a vacuum or sweep up the material carefully to avoid generating dust. Place the spilled material into a suitable, labeled container for disposal.

-

Decontaminate: After removal, clean the spill area thoroughly.

References

Methodological & Application

Application Notes and Protocols: A General Framework for Acid Black 26 Protein Staining in Polyacrylamide Gels

Abstract

Introduction: The Principle of Acid Dye Staining

Acid dyes, such as Coomassie Brilliant Blue and potentially Acid Black 26, are anionic dyes that bind to proteins. The staining mechanism relies on the electrostatic interactions between the negatively charged dye molecules and the positively charged amino acid residues (like lysine, arginine, and histidine) on the proteins.[][2] This interaction is enhanced in an acidic environment, which protonates the amino groups of the proteins, increasing their positive charge.[3][4] Additionally, van der Waals forces and hydrophobic interactions contribute to the binding of the dye to the protein.[4]

A typical protein staining procedure involves three main stages:

-

Fixation: This step uses a solution, usually containing methanol or ethanol and acetic acid, to precipitate and immobilize the proteins within the polyacrylamide gel matrix, preventing their diffusion.

-

Staining: The gel is incubated in a solution containing the acid dye, allowing the dye to bind to the fixed proteins.

-

Destaining: A solution, often with a similar composition to the fixation solution but without the dye, is used to remove the excess, unbound dye from the gel background, making the protein bands visible.

Materials and Reagents

Note: All solutions should be prepared with high-purity water and filtered if necessary.

-

Fixation Solution:

-

40-50% Methanol (or Ethanol)

-

10% Glacial Acetic Acid

-

50-40% Deionized Water

-

-

Staining Solution (Hypothetical for this compound):

-

This compound (concentration to be optimized, e.g., 0.05% - 0.25% w/v)

-

40-50% Methanol (or Ethanol)

-

10% Glacial Acetic Acid

-

Deionized Water to final volume

-

-

Destaining Solution:

-

20-40% Methanol (or Ethanol)

-

5-10% Glacial Acetic Acid

-

Deionized Water to final volume

-

-

Gel Storage Solution:

-

5% Glacial Acetic Acid in Deionized Water

-

Experimental Protocol: A General Framework

This protocol provides a general procedure that will require optimization for use with this compound.

Step 1: Gel Preparation

-

Following polyacrylamide gel electrophoresis (PAGE), carefully remove the gel from the cassette.

-

Place the gel in a clean container with a sufficient volume of deionized water and rinse briefly to remove residual electrophoresis buffer.

Step 2: Protein Fixation

-

Submerge the gel in the Fixation Solution . Ensure the gel is fully immersed.

-

Incubate for 30 to 60 minutes at room temperature with gentle agitation on an orbital shaker. For thicker gels, a longer fixation time may be necessary.

Step 3: Staining

-

Decant the Fixation Solution .

-

Add the Staining Solution to completely cover the gel.

-

Incubate for 1 to 2 hours at room temperature with gentle agitation. The optimal staining time will depend on the dye concentration and gel thickness and should be determined empirically.

Step 4: Destaining

-

Pour off the Staining Solution . The staining solution can often be saved and reused.

-

Add the Destaining Solution to the gel.

-

Incubate with gentle agitation. Change the destaining solution every 30-60 minutes until the protein bands are clearly visible against a clear background. Placing a piece of laboratory tissue in the corner of the destaining box can help absorb excess dye.

-

The destaining process can take several hours to overnight.

Step 5: Gel Storage and Imaging

-

Once destaining is complete, wash the gel in deionized water.

-

For long-term storage, immerse the gel in the Gel Storage Solution .

-

The gel can be imaged using a standard gel documentation system.

Optimization of the Protocol

For a novel staining agent like this compound, the following parameters should be systematically optimized:

-

Dye Concentration: Test a range of this compound concentrations in the staining solution to find the optimal balance between signal intensity and background.

-

Staining and Destaining Times: Vary the incubation times for both staining and destaining to achieve the best signal-to-noise ratio.

-

Solution Composition: The percentages of methanol/ethanol and acetic acid in the staining and destaining solutions can be adjusted to improve performance.

Data Presentation: Comparison of Common Protein Staining Methods

As no quantitative data for this compound is available, the following table summarizes the general characteristics of widely used protein staining methods.

| Feature | Coomassie Brilliant Blue | Silver Staining | Fluorescent Stains (e.g., SYPRO Ruby) |

| Detection Limit | ~30-100 ng | ~2-10 ng | ~1-10 ng |

| Linear Dynamic Range | Good | Poor, not highly quantitative | Excellent |

| Protocol Complexity | Simple | Complex, multiple steps | Moderate |

| Time to Result | Hours to overnight | Several hours | ~3 hours to overnight |

| Mass Spectrometry Compatibility | Yes | Generally no, requires specific protocols | Yes |

| Cost | Low | Moderate | High |

Mandatory Visualization

The following diagrams illustrate the generalized workflow for protein staining in polyacrylamide gels.

Caption: Generalized workflow for protein staining in polyacrylamide gels.

Caption: Simplified signaling pathway of acid dye protein staining.

References

Application Notes and Protocols: Staining of Paraffin-Embedded Tissue Sections with Acid Black 26

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following protocols for the use of Acid Black 26 in staining paraffin-embedded tissue sections are based on the general principles of histological staining with acid dyes. As this compound is not a conventional histological stain, these protocols are provided as a starting point for research and development. Optimization of the staining parameters is highly recommended for specific tissues and applications.

Introduction

This compound (C.I. 27070) is a disazo acid dye traditionally used in the textile and leather industries.[1][2][3] Its anionic nature gives it an affinity for cationic (acidophilic) components in biological tissues, such as the cytoplasm and extracellular proteins.[4] This property suggests its potential as a histological stain for visualizing these structures in paraffin-embedded tissue sections. These application notes provide a comprehensive, albeit theoretical, framework for the preparation and use of this compound for this purpose.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for the preparation of staining solutions.

| Property | Value | References |

| C.I. Number | 27070 | [5] |

| Molecular Formula | C₃₂H₂₁N₅Na₂O₇S₂ | |

| Molecular Weight | 697.65 g/mol | |

| Solubility in Water | 67.3-92.84 g/L at 20°C; 100 g/L at 90°C | |

| Solubility in Ethanol | Slightly soluble | |

| Appearance | Bluish-black powder |

Principle of Staining

In histological applications, acid dyes are anionic, carrying a net negative charge. They bind to tissue components that are cationic (basic) and are therefore termed "acidophilic". These structures primarily include proteins in the cytoplasm, muscle fibers, and collagen. The staining mechanism is largely based on electrostatic interactions. The pH of the staining solution is a critical factor, as an acidic environment can enhance the positive charge of tissue proteins, thereby promoting stronger dye binding.

Caption: Staining mechanism of this compound.

Experimental Protocols

I. Preparation of Reagents

1. Stock Staining Solution (1% w/v this compound):

-

Weigh 1.0 g of this compound powder.

-

Dissolve in 100 mL of distilled water. Gentle heating and stirring may be required for complete dissolution.

-

Filter the solution using standard laboratory filter paper.

-

Store in a labeled, airtight container at room temperature, protected from light.

2. Working Staining Solution (0.1% - 0.5% w/v):

-

Dilute the 1% stock solution with distilled water to the desired concentration.

-

To acidify the solution and enhance staining, add 0.5 mL of glacial acetic acid per 100 mL of the working solution. The optimal pH should be determined experimentally but a starting point of pH 2.5-3.5 is recommended.

3. Differentiating Solution (Acid Alcohol):

-

Combine 70 mL of absolute ethanol with 30 mL of distilled water.

-

Add 0.5-1.0 mL of hydrochloric acid. Handle with care in a fume hood.

II. Staining Procedure for Paraffin-Embedded Sections

This protocol outlines the complete workflow from deparaffinization to mounting.

A. Deparaffinization and Rehydration:

-

Place slides in a slide holder.

-

Immerse in Xylene: 2 changes, 5-10 minutes each.

-

Immerse in 100% Ethanol: 2 changes, 3-5 minutes each.

-

Immerse in 95% Ethanol: 2 changes, 3-5 minutes each.

-

Immerse in 70% Ethanol: 1 change, 3-5 minutes.

-

Rinse thoroughly in running tap water, followed by a final rinse in distilled water.

B. Staining:

-

Immerse the rehydrated slides in the working this compound staining solution for 5-10 minutes. (Optimal time may vary).

-

Rinse briefly in distilled water to remove excess stain.

C. Differentiation (Optional):

-

If staining is too intense, briefly dip the slides in the acid alcohol solution for a few seconds.

-

Immediately stop the differentiation by rinsing thoroughly in running tap water.

D. Counterstaining (Optional):

-

For nuclear detail, a counterstain such as Nuclear Fast Red or Hematoxylin can be used according to standard protocols.

-

Rinse well with water after counterstaining.

E. Dehydration and Clearing:

-

Immerse in 95% Ethanol: 2 changes, 3-5 minutes each.

-

Immerse in 100% Ethanol: 2 changes, 3-5 minutes each.

-

Immerse in Xylene: 2 changes, 5-10 minutes each.

F. Mounting:

-

Apply a drop of xylene-based mounting medium to the tissue section.

-

Carefully lower a coverslip, avoiding air bubbles.

-

Allow the slides to dry in a horizontal position.

III. Expected Results

-

Cytoplasm, muscle, and collagen: Should stain varying shades of black or dark blue.

-

Nuclei: Will be unstained by this compound. If a counterstain is used, nuclei will appear in the color of the counterstain (e.g., red with Nuclear Fast Red).

-

Erythrocytes: May also show some staining.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the staining protocol for paraffin-embedded tissue sections using this compound.

Caption: Workflow for this compound staining.

References

Application Notes and Protocols: Acid Black 26 Staining for Frozen Tissue Sections

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Black 26, also known by synonyms such as Amido Black 10B and Naphthol Blue Black, is a diazo dye that serves as a potent tool for the histological visualization of proteins in tissue sections.[1] Its anionic nature allows it to form strong ionic bonds with the cationic amino groups of proteins, resulting in a distinct blue-black coloration of protein-rich structures.[1][2] This characteristic makes it a valuable stain for general protein assessment, as well as for the specific visualization of components like collagen and hemoglobin.[1] This document provides a detailed protocol for the application of this compound staining to frozen tissue sections, offering a rapid and effective method for protein localization in research and drug development settings.

The protocol herein is adapted from established methods for protein staining on membranes and gels, tailored for use with cryosectioned tissues.[3] As with any histological technique, optimization of incubation times and solution concentrations may be necessary to achieve the desired staining intensity and specificity for different tissue types and targets of interest.

Principle of Staining

This compound is an acid dye that selectively binds to proteins. The staining mechanism relies on the electrostatic attraction between the negatively charged sulfonic acid groups of the dye and the positively charged amino groups of amino acid residues in proteins, particularly under acidic conditions. This interaction results in the deposition of the blue-black dye in protein-rich areas of the tissue, providing clear visualization against a lighter background.

Materials and Reagents

| Reagent/Material | Specifications |

| This compound (C.I. 27070) | Powder |

| Methanol | Reagent Grade |

| Glacial Acetic Acid | Reagent Grade |

| Distilled or Deionized Water | |

| Acetone | Reagent Grade, chilled to -20°C |

| Mounting Medium | Aqueous-based |

| Coplin Jars or Staining Dishes | |

| Microscope Slides | Positively charged |

| Coverslips | |

| Cryostat | |

| Humidified Chamber |

Solution Preparation

Staining Solution (0.1% w/v this compound)

| Component | Quantity (for 100 mL) |

| This compound powder | 0.1 g |

| Methanol | 40 mL |

| Glacial Acetic Acid | 10 mL |

| Distilled Water | 50 mL |

Instructions:

-

In a fume hood, dissolve 0.1 g of this compound powder in 40 mL of methanol.

-

Slowly add 10 mL of glacial acetic acid and mix gently.

-

Bring the final volume to 100 mL with distilled water.

-

Mix until the dye is completely dissolved.

-

Filter the solution before use.

-

The solution can be stored at room temperature for up to 6 months.

Destaining Solution

| Component | Quantity (for 100 mL) |

| Methanol | 20 mL |

| Glacial Acetic Acid | 7.5 mL |

| Distilled Water | 72.5 mL |

Instructions:

-

In a fume hood, combine 20 mL of methanol and 72.5 mL of distilled water.

-

Add 7.5 mL of glacial acetic acid.

-

Mix thoroughly.

Experimental Protocol

1. Tissue Preparation

-

Cut frozen tissue sections at a thickness of 5-10 µm using a cryostat.

-

Mount the sections onto positively charged microscope slides.

-

Air dry the slides for 20-30 minutes at room temperature.

2. Fixation

-

Immerse the slides in a Coplin jar containing pre-chilled (-20°C) acetone for 10 minutes.

-

Remove the slides and allow them to air dry completely at room temperature.

3. Staining

-

Immerse the slides in the this compound Staining Solution in a Coplin jar for 1-5 minutes at room temperature. The optimal staining time may vary depending on the tissue type and desired intensity. It is recommended to perform a time-course experiment (e.g., 1, 2, and 5 minutes) to determine the ideal duration.

4. Rinsing

-

Briefly rinse the slides in distilled water to remove excess stain.

5. Destaining

-

Immerse the slides in the Destaining Solution for 1-3 minutes. Monitor the destaining process microscopically to achieve the desired differentiation between protein-rich structures and the background.

6. Final Rinse and Mounting

-

Rinse the slides thoroughly in distilled water.

-

Coverslip the slides using an aqueous-based mounting medium.

Expected Results

Protein-rich structures within the tissue, such as cytoplasm, muscle fibers, collagen, and red blood cells, will be stained in varying shades of blue-black. The background should be clear or very lightly stained.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Overstaining | Staining time too long. | Reduce the incubation time in the this compound solution. |

| Destaining time too short. | Increase the duration of the destaining step and monitor microscopically. | |

| Understaining | Staining time too short. | Increase the incubation time in the this compound solution. |

| Staining solution is old or depleted. | Prepare fresh staining solution. | |

| High Background | Inadequate destaining. | Increase the destaining time or use fresh destaining solution. |

| Sections were allowed to dry out during the procedure. | Ensure sections remain hydrated throughout the staining process after fixation. | |

| Precipitate on Tissue | Staining solution was not filtered. | Filter the staining solution before use. |

Workflow and Pathway Diagrams

Caption: Experimental workflow for this compound staining of frozen tissue sections.

Caption: Staining mechanism of this compound with tissue proteins.

References

Application Notes and Protocols for Staining Muscle Fibers with Acid Black 26

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: To date, there are no established and validated protocols specifically for the use of Acid Black 26 in muscle fiber staining in peer-reviewed literature. The following application notes and protocols are based on the general principles of acid dye staining for protein-rich tissues like muscle and are intended to serve as a starting point for methods development and optimization. The concentrations and incubation times provided are hypothetical and will require validation for specific applications and tissue types.

Introduction

This compound is an anionic diazo dye. In histological applications, acid dyes are utilized for their affinity for basic tissue components, such as proteins.[1] Muscle fibers are rich in contractile proteins like actin and myosin, making them prime targets for acid dye staining.[1] The principle of staining involves the ionic bonding between the negatively charged sulfonic acid groups on the dye molecule and the positively charged amino groups of proteins in an acidic environment. The intensity and specificity of the staining are influenced by factors such as dye concentration, pH of the staining solution, and differentiation steps. These protocols provide a foundational methodology for using this compound to visualize muscle fibers in prepared tissue sections.

Quantitative Data Summary

As there is no established quantitative data for this compound in muscle fiber staining, the following table presents a hypothetical range of concentrations for initial optimization experiments. The goal is to achieve strong, specific staining of muscle fibers with minimal background staining.

| Parameter | Range for Optimization | Expected Outcome | Notes |

| This compound Concentration | 0.1% - 2.0% (w/v) | Low concentrations may result in weak staining; high concentrations may lead to overstaining and difficulty in differentiation. | Start with a 0.5% or 1.0% solution. |

| Acetic Acid Concentration | 1% - 5% (v/v) | Creates an acidic environment to protonate tissue proteins, enhancing their affinity for the acid dye.[2] | A 1% solution is a common starting point for acid dye formulations. |

| Staining Time | 3 - 15 minutes | Shorter times may be insufficient for optimal dye binding; longer times can cause overstaining. | Begin with a 5-10 minute incubation period. |

| Differentiation (in 70% Ethanol) | 15 - 60 seconds | Removes excess, unbound dye from the tissue, improving contrast. | This step is critical for achieving clear visualization of muscle fibers against the background. |

Experimental Protocols

This section details the necessary preparations and a step-by-step procedure for staining muscle fibers in paraffin-embedded tissue sections with a hypothetical this compound solution.

3.1. Required Materials

-

This compound powder

-

Glacial Acetic Acid

-

Distilled or deionized water

-

Ethanol (absolute, 95%, and 70%)

-

Xylene or xylene substitute

-

Paraffin-embedded muscle tissue sections (5-10 µm thick) on slides

-

Staining jars

-

Microscope

-

Mounting medium and coverslips

3.2. Preparation of Staining Solution

Hypothetical 1% this compound Staining Solution:

-

Weigh 1.0 g of this compound powder.

-

Dissolve the powder in 99 mL of distilled water.

-

Add 1.0 mL of glacial acetic acid to the solution.

-

Stir until the dye is completely dissolved. The solution may need to be gently heated to aid dissolution.

-

Filter the solution before use to remove any particulate matter.

-

Store in a tightly sealed container at room temperature.

3.3. Staining Protocol for Paraffin Sections

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (or substitute) for 2 changes of 5 minutes each.

-

Transfer slides through 2 changes of absolute ethanol for 3 minutes each.

-

Transfer slides through 2 changes of 95% ethanol for 3 minutes each.

-

Rinse slides in 70% ethanol for 3 minutes.

-

Rinse slides in running tap water for 5 minutes.

-

-

Staining:

-

Immerse slides in the prepared 1% this compound staining solution for 5-10 minutes.

-

-

Differentiation:

-

Briefly rinse the slides in distilled water.

-

Dip the slides in 70% ethanol for 15-60 seconds to differentiate. Check microscopically for optimal staining of muscle fibers with a clear background.

-

-

Dehydration and Mounting:

-

Transfer slides through 2 changes of 95% ethanol for 3 minutes each.

-

Transfer slides through 2 changes of absolute ethanol for 3 minutes each.

-

Clear the slides in 2 changes of xylene (or substitute) for 5 minutes each.

-

Apply a drop of mounting medium to the section and place a coverslip, avoiding air bubbles.

-

-

Observation:

-

Examine the stained sections under a light microscope. Muscle fibers should appear black or dark blue.

-

Visualizations

4.1. Experimental Workflow Diagram

The following diagram illustrates the general workflow for the histological staining of muscle tissue sections.

Caption: General workflow for muscle fiber staining.

References

Using Acid Black 26 as a negative stain for electron microscopy.

Application Note: Negative Staining for Electron Microscopy

Introduction

Negative staining is a rapid and straightforward method for preparing biological macromolecules and cellular components for transmission electron microscopy (TEM). This technique is invaluable for assessing sample purity, visualizing the overall shape and size of particles, and reconstructing three-dimensional structures at moderate resolutions (typically 15-20 Å).[1][2][3] The principle of negative staining involves embedding the sample in a solution of a heavy metal salt.[4] When dried, the electron-dense stain forms a cast around the comparatively electron-transparent biological specimen.[4] This results in an image where the particle appears light against a dark background, hence the term "negative" staining.

It is important to note that Acid Black 26, an organic azo dye, is not a recognized negative stain for electron microscopy. Its application is primarily in the textile, leather, and paper industries. For electron microscopy, heavy metal salts are required due to their high electron scattering power, which provides the necessary contrast.

This document provides a detailed protocol for negative staining using Uranyl Acetate, a widely used and effective negative stain.

Common Negative Stains for Electron Microscopy

Several heavy metal salts are routinely used for negative staining, each with distinct properties. The choice of stain can depend on the specific sample and the desired imaging conditions. Uranyl acetate and uranyl formate are the most common, offering high contrast and fine grain size. Alternatives are sought due to the toxicity and radioactivity of uranium compounds.

Table 1: Comparison of Common Negative Stains

| Stain | Typical Concentration | pH | Advantages | Disadvantages |

| Uranyl Acetate | 0.5 - 2% | ~4.5 | High contrast, fine grain, acts as a fixative. | Low pH can be detrimental to some samples, radioactive, toxic, precipitates with phosphate buffers. |

| Uranyl Formate | 0.75 - 1% | ~4.5 | Similar to Uranyl Acetate, very fine grain. | Less stable in solution than Uranyl Acetate. |

| Phosphotungstic Acid (PTA) | 1 - 2% | 5.0 - 8.0 | Neutral pH range. | Lower contrast and larger grain size compared to uranyl salts. |

| Ammonium Molybdate | 1 - 5% | 5.0 - 7.0 | Isotonic, can be used with trehalose for cryo-negative staining. | Lower contrast. |

| Lanthanide Salts (e.g., Neodymium Acetate) | Varies | Varies | Non-toxic, viable alternative to uranyl salts. | May provide lower resolution in some cases. |